Camphoric acid

Descripción general

Descripción

El ácido camfórico, con la fórmula química C10H16O4 , es una sustancia cristalina blanca obtenida de la oxidación del alcanfor. Existe en tres formas ópticamente diferentes, siendo la forma dextrógira la más utilizada en productos farmacéuticos . Este compuesto fue estudiado e aislado por primera vez por el farmacéutico francés Nicolas Vauquelin a principios del siglo XIX .

Métodos De Preparación

El ácido camfórico se puede sintetizar mediante la oxidación del alcanfor con ácido nítrico . Los métodos de producción industrial implican la oxidación del alcanfor con ácido nítrico en condiciones controladas para producir ácido camfórico . Otro método implica la síntesis a partir de oxalato de dietilo y ácido 3,3-dimetilpentanoico, como demostró el químico finlandés Gustav Komppa .

Análisis De Reacciones Químicas

El ácido camfórico experimenta diversas reacciones químicas, incluyendo:

Oxidación: El ácido camfórico se puede oxidar aún más para formar ácido camforónico.

Reducción: Se puede reducir para formar alcanfor.

Sustitución: El ácido camfórico reacciona con diaminas alifáticas o aromáticas para formar compuestos policíclicos que contienen nitrógeno.

Los reactivos comunes utilizados en estas reacciones incluyen ácido nítrico para la oxidación y varias diaminas para las reacciones de sustitución . Los principales productos formados a partir de estas reacciones incluyen ácido camforónico, alcanfor y compuestos policíclicos que contienen nitrógeno .

Aplicaciones Científicas De Investigación

El ácido camfórico tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

El mecanismo de acción del ácido camfórico implica la inducción de miembros de la familia de canales catiónicos de potencial transitorio receptor y moléculas de señalización de glutamato, que desempeñan un papel en la diferenciación de osteoblastos . Esto sugiere que el ácido camfórico puede influir en las vías de señalización celular involucradas en la formación y el mantenimiento de los huesos .

Comparación Con Compuestos Similares

El ácido camfórico es único debido a su naturaleza quiral y su capacidad para formar varios compuestos ópticamente activos. Compuestos similares incluyen:

Alcanfor: Un precursor del ácido camfórico, utilizado en aplicaciones similares.

Ácido camforónico: Un producto de oxidación del ácido camfórico.

Compuestos policíclicos que contienen nitrógeno: Formados a partir de la reacción del ácido camfórico con diaminas.

Estos compuestos comparten similitudes estructurales pero difieren en sus propiedades químicas y aplicaciones.

Actividad Biológica

Camphoric acid, a bicyclic compound derived from camphor, has garnered attention for its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential applications in medicine and agriculture, supported by case studies and research findings.

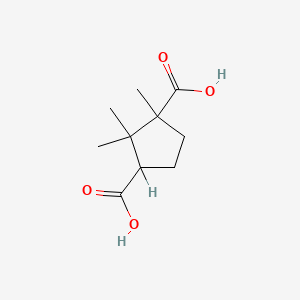

Chemical Structure and Properties

This compound is a derivative of camphor, characterized by its bicyclic structure. Its molecular formula is , and it features two carboxylic acid groups. This unique structure contributes to its biological activity, particularly in the realms of antifungal and osteogenic properties.

Antifungal Activity

Recent studies have highlighted the antifungal potential of this compound and its derivatives. For instance, a study synthesized various this compound-based compounds that exhibited significant antifungal activity against several pathogens, including Physalospora piricola. The most active compounds showed an inhibition ratio of 95% at a concentration of 50 μg/mL .

Table 1: Antifungal Activity of this compound Derivatives

| Compound | Pathogen | Inhibition Ratio (%) | Concentration (μg/mL) |

|---|---|---|---|

| o-Bromophenyl acylhydrazone | Physalospora piricola | 95 | 50 |

| p-Bromophenyl acylhydrazone | Fusarium oxysporum | 90 | 50 |

| p-Methoxyphenyl acylhydrazone | Colletotrichum gloeosporioides | 92 | 50 |

The study utilized scanning electron microscopy (SEM) to assess morphological changes in fungal mycelia, revealing that this compound derivatives caused irregular growth and shriveling of the fungi .

Cytotoxicity and Osteogenic Effects

This compound has also been shown to stimulate osteoblast differentiation. A study conducted on mouse osteoblastic MC3T3-E1 cells demonstrated that this compound significantly induced the expression of markers associated with osteoblast differentiation. This effect was linked to the activation of glutamate signaling pathways and transcription factors such as NF-kappaB and AP-1 .

The mechanism by which this compound promotes osteoblast differentiation involves several key factors:

- Induction of Glutamate Receptors : this compound enhances the expression of glutamate receptor subtypes (NMDAR1, GluR3/4, mGluR8), which are critical for cellular signaling in bone formation.

- Activation of Transcription Factors : The compound activates NF-kappaB and AP-1, which are essential for regulating genes involved in osteogenesis.

Case Studies

- Antifungal Efficacy : A series of experiments tested various this compound derivatives against common phytopathogenic fungi. The results indicated that modifications in the chemical structure significantly influenced antifungal potency, suggesting a structure-activity relationship that could guide future drug design .

- Bone Regeneration : In vivo studies using animal models demonstrated that treatment with this compound enhanced bone healing processes post-fracture. The compound's ability to stimulate osteoblast activity was pivotal in accelerating the regeneration of bone tissue .

Propiedades

IUPAC Name |

1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-9(2)6(7(11)12)4-5-10(9,3)8(13)14/h6H,4-5H2,1-3H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSPHULWDVZXLIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCC1(C)C(=O)O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60870483 | |

| Record name | 1,2,2-Trimethyl-1,3-cyclopentanedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (±)-Camphoric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034491 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.4 mg/mL at 20 °C | |

| Record name | (±)-Camphoric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034491 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

560-05-4, 5394-83-2, 19889-42-0, 306279-95-8 | |

| Record name | cis-(1)-Camphoric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000560054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Camphoric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174634 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC126460 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126460 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,2-Trimethyl-1,3-cyclopentanedicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-(±)-camphoric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.370 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Camphoric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.004 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-Camphoric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034491 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

202 - 203 °C | |

| Record name | (±)-Camphoric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034491 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.